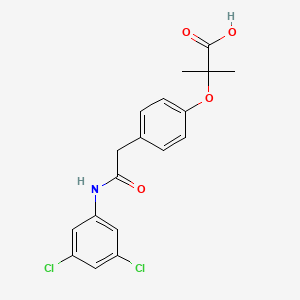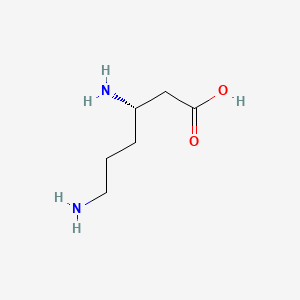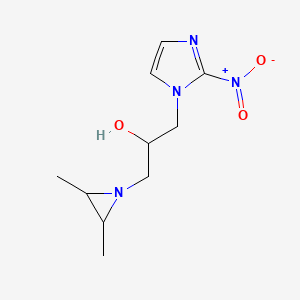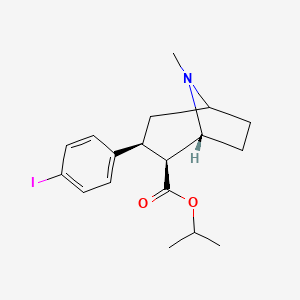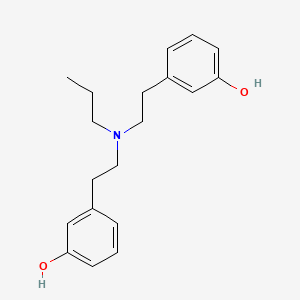
NSC59984
Vue d'ensemble
Description
(E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one est un composé de petite molécule connu pour sa capacité à restaurer la signalisation de la voie p53 et à induire des effets antitumoraux, en particulier dans les cellules de cancer colorectal. Le composé est identifié par son nom chimique (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one . Le composé (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one a retenu l'attention en raison de son mécanisme unique de ciblage des protéines p53 mutantes, que l'on trouve couramment dans plus de 50 % des cancers humains .
Applications De Recherche Scientifique
NSC59984 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Target of Action
NSC59984, also known as (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, primarily targets the mutant p53 protein . The p53 protein, often referred to as the “guardian of the genome”, is a tumor suppressor that prevents cancer development .
Mode of Action
This compound restores wild-type p53 signaling and depletes mutant p53 GOF . It induces mutant p53 protein degradation via MDM2 and the ubiquitin–proteasome pathway . This compound treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The this compound-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . This compound enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .
Biochemical Pathways
This compound affects the ROS-ERK2-MDM2 axis in cancer cells . This axis is a vulnerability for induction of mutant p53 degradation in cancer cells . This compound treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The this compound-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . This compound enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .
Pharmacokinetics
It’s known that this compound induces mutant p53 protein degradation via mdm2 and the ubiquitin–proteasome pathway This suggests that this compound is able to penetrate the cell membrane, interact with intracellular targets, and induce biochemical changes
Result of Action
This compound treatment leads to the degradation of mutant p53, thereby restoring wild-type p53 signaling . This results in the reactivation of p53 transcriptional regulation, inducing mitochondrial intrinsic apoptosis . This compound treatment of cells also increases reactive oxygen species production .
Action Environment
High cellular ROS increases the efficacy of this compound targeting mutant p53 degradation and antitumor effects . This suggests that the cellular environment, particularly the level of reactive oxygen species, can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
NSC59984 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the mutant p53 protein, which is commonly found in over 50% of human cancers. This compound induces the degradation of mutant p53 via the MDM2 and ubiquitin-proteasome pathway . Additionally, this compound restores wild-type p53 signaling through the activation of p73, specifically in mutant p53-expressing colorectal cancer cells . This interaction leads to p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound restores the p53 pathway, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth . It induces p73-dependent cell death in mutant p53-expressing colorectal cancer cells, thereby promoting tumor suppression . Furthermore, this compound has been shown to stimulate mitochondria-dependent ferroptosis and overcome integrated stress response pro-survival signaling in pre-clinical pancreatic and colorectal cancer models . These effects highlight the compound’s potential in targeting cancer cells while sparing normal cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound induces the degradation of mutant p53 protein through the MDM2 and ubiquitin-proteasome pathway . It promotes the phosphorylation of ERK2 via reactive oxygen species (ROS) in cancer cells, which is required for MDM2 phosphorylation at serine-166 . This phosphorylation enhances the binding of phosphorylated-MDM2 to mutant p53, leading to its ubiquitination and degradation . Additionally, this compound restores wild-type p53 signaling through the activation of p73, which induces p73-dependent cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce cell death in tumor cells by restoring the p53 pathway in mutant p53-expressing cancer cells . The compound’s stability and degradation over time have been studied, revealing that high cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects . Long-term effects on cellular function have also been observed, with this compound promoting sustained ERK2 activation and MDM2 phosphorylation, leading to continuous degradation of mutant p53 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound induces p73-dependent cell death in cancer cells with minimal genotoxicity and without evident toxicity toward normal cells . In combination with CPT11, this compound synergizes to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo . These findings suggest that this compound has a favorable therapeutic window and can be effectively used in combination with other anticancer agents.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycolysis. Treatment of cells with this compound has been shown to increase the utilization of the pentose phosphate pathway and inhibit glycolysis at the fructose-1,6-bisphosphate to fructose 6-phosphate junction . Additionally, this compound increases reactive oxygen species production and decreases glutathione levels, which are critical for its anticancer effects . These metabolic changes highlight the compound’s ability to alter cellular metabolism and promote cell death in cancer cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound induces reactive oxygen species and requires p73 for its effects . It targets mutant p53 for ubiquitin-mediated proteolysis involving MDM2 and HSP90 . These interactions facilitate the transport and distribution of this compound within cancer cells, leading to its accumulation and subsequent degradation of mutant p53.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to restore wild-type p53 signaling and destabilize mutant p53 at non-genotoxic doses . The compound’s effects on cellular metabolism and apoptosis are mediated through its interactions with various subcellular compartments, including the mitochondria and the endoplasmic reticulum . These interactions highlight the importance of this compound’s subcellular localization in its anticancer effects.
Méthodes De Préparation
La synthèse de (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one implique une série de réactions chimiques, en commençant par la préparation de la fraction nitrofurane. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle nitrofurane : Cela implique la nitration du furane pour produire du 5-nitrofuran-2-carbaldéhyde.
Réaction de condensation : Le 5-nitrofuran-2-carbaldéhyde est ensuite condensé avec de la (E)-1-(4-méthylpipérazin-1-yl)prop-2-én-1-one dans des conditions de réaction spécifiques pour former (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one.
Les méthodes de production industrielle de (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one ne sont pas largement documentées, mais la synthèse suit généralement des étapes similaires avec une optimisation pour la production à grande échelle.
Analyse Des Réactions Chimiques
(E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : La fraction nitrofurane peut subir des réactions d'oxydation, conduisant à la formation d'espèces réactives de l'oxygène (ERO).
Réduction : Le groupe nitro dans le cycle nitrofurane peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant le cycle pipérazine.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la recherche scientifique
(E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
5. Mécanisme d'action
(E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one exerce ses effets en ciblant les protéines p53 mutantes et en restaurant la voie de signalisation p53 de type sauvage. Le mécanisme implique :
Dégradation de la p53 mutante : Le composé (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one favorise la dégradation des protéines p53 mutantes par la voie de l'ubiquitine-protéasome.
Activation de p73 : Le composé active p73, une protéine qui peut compenser la perte de fonction de p53, conduisant à la mort cellulaire dans les cellules cancéreuses.
Comparaison Avec Des Composés Similaires
(E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one est unique en sa double capacité à dégrader la p53 mutante et à restaurer la signalisation de la voie p53. Les composés similaires incluent :
Le composé (E)-1-(4-méthylpipérazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-én-1-one se démarque par son ciblage spécifique de l'axe ROS-ERK2-MDM2, ce qui améliore son efficacité dans la dégradation de la p53 mutante et l'induction de la mort cellulaire .
Propriétés
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





